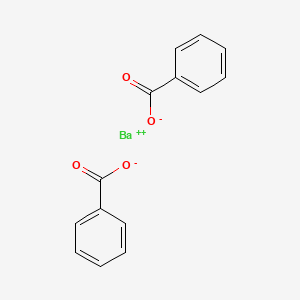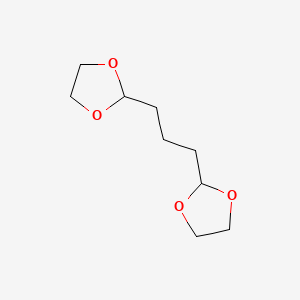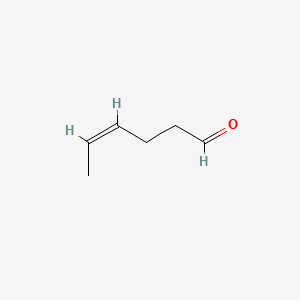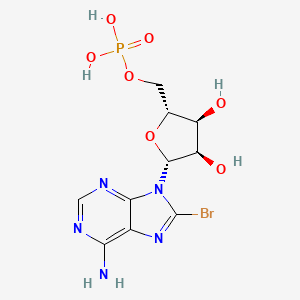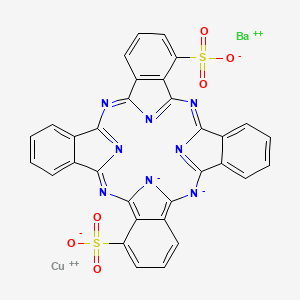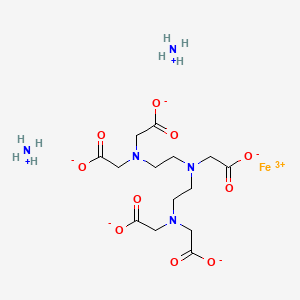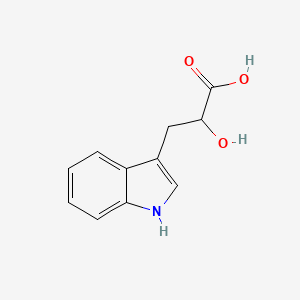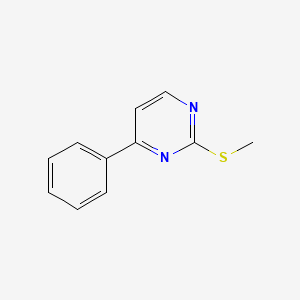
2-(甲硫基)-4-苯基嘧啶
概述
描述
2-(Methylthio)-4-phenylpyrimidine (MTPP) is a synthetic organic compound with a variety of applications in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and biotechnology, due to its unique properties.
科学研究应用
合成中的杂原子重排
2-(甲硫基)-4-苯基嘧啶衍生物已被用于杂原子重排研究,特别是在1,3-噻唑-4-酮和3-苯基嘧啶-4-酮的合成中。这些化合物通过与脂肪族羧酸的缩合反应形成,展示了2-(甲硫基)-4-苯基嘧啶在有机合成和杂环化合物创制中的多功能性(Yokoyama et al., 1987)。
融合嘧啶的合成
相关化合物4-氯-2-甲硫基-6-苯基嘧啶-5-碳腈的反应性已在各种融合嘧啶的合成中得到探索。这些反应产生了一系列化合物,包括二四氮杂嘧啶[1,5-a:1′,5′-c]和吡唑并[3,4-d]-s-三唑并[3,4-b]嘧啶,突显了2-(甲硫基)-4-苯基嘧啶衍生物在新型融合嘧啶开发中的潜力(El-Reedy et al., 1989)。
抗肿瘤活性
已合成并评估了2-(甲硫基)-4-苯基嘧啶衍生物的抗肿瘤性能。这些衍生物在体外对多种癌细胞系表现出显著的细胞毒活性,如宫颈癌和卵巢癌,表明它们作为抗肿瘤药物的潜力(Abdel-Mohsen et al., 2010)。
药物设计中的构象研究
对4-甲基-2-苯基嘧啶的N-酰基腙衍生物的构象研究提供了对其结构行为的见解。这项研究有助于理解药物分子的立体电子影响,这对于药物设计和开发至关重要(Lopes et al., 2013)。
抗微生物应用
来自乙酸乙酯基4-氯-2-苯基嘧啶-4-羧酸酯的化合物显示出作为抗微生物剂的潜力。这些衍生物对病原微生物表现出体外抗微生物活性,表明它们在对抗感染中的实用性(El-kerdawy et al., 1990)。
超分子化学
2-(甲硫基)-4-苯基嘧啶衍生物已被用于合成超分子化学配体。这些配体对于创建复杂的分子组装至关重要,展示了该化合物在先进化学工程中的作用(Schubert & Eschbaumer, 1999)。
作用机制
Target of Action
It is known that pyrimidine derivatives, such as 2-(methylthio)-4-phenylpyrimidine, are often used in the development of kinase inhibitors . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets .
Mode of Action
It is suggested that the compound might interact with its targets (potentially kinases) and induce changes that could inhibit the function of these targets
属性
IUPAC Name |
2-methylsulfanyl-4-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-14-11-12-8-7-10(13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQHZLLOGPDNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355824 | |
| Record name | 2-(Methylthio)-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4-phenylpyrimidine | |
CAS RN |
56734-10-2 | |
| Record name | 2-(Methylthio)-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


